Phoxim

Descripción general

Descripción

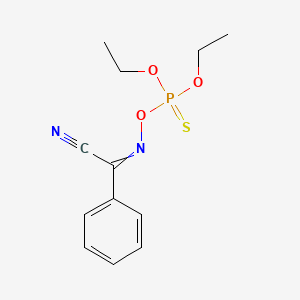

Foxim, también conocido como O,O-dietil-α-cianobenzoxima fosforotioato, es un insecticida organofosforado de amplio espectro. Se utiliza ampliamente en la agricultura y la medicina veterinaria debido a su alta eficiencia y baja toxicidad. El foxim es particularmente eficaz contra una variedad de plagas, incluidos ácaros, piojos y otros ectoparásitos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El foxim se sintetiza típicamente utilizando metanol o etanol como material de partida para generar α-cianobenzaldehído oxima sódica. Este intermedio se hace reaccionar luego con clorotio fosfato de dietilo para producir foxim . Un método verde para la preparación de foxim implica el uso de alcohol bencílico como material de partida, lo que ofrece ventajas como mayor seguridad y reducción de la producción de residuos .

Métodos de producción industrial: En entornos industriales, el foxim se produce haciendo reaccionar nitrito de etilo con fenilacetonitrilo para preparar 2-cianobenzoxima sódica. Este intermedio se hace reaccionar luego con triclorotio fosfato y etanol para sintetizar foxim .

Análisis De Reacciones Químicas

Tipos de reacciones: El foxim experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Es particularmente reactivo en presencia de ácidos y bases fuertes .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran foxim incluyen clorotio fosfato de dietilo, alcohol bencílico y nitrito de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar la seguridad y un alto rendimiento .

Productos principales: Los productos principales formados a partir de las reacciones que involucran foxim incluyen ácido dietilfosfórico, ácido foxim carboxílico y ácido O,O-dietil fosforotioico .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide and Acaricide Use

Phoxim is widely utilized in agriculture for controlling a variety of pests, particularly in crops and livestock. It is effective against ectoparasites such as mites and ticks, making it a valuable tool for livestock management.

- Crop Protection : this compound is applied to foliage and soil to manage pest populations effectively. It has been reported to significantly reduce infestations of pests like aphids, whiteflies, and spider mites in crops.

- Livestock Treatment : In veterinary settings, this compound is used to combat ectoparasites on sheep, cattle, and pigs at concentrations ranging from 250 to 500 mg a.i./l. Studies have shown that residues in animal tissues are generally below detectable levels after treatment .

| Application Area | Target Pests | Typical Concentration |

|---|---|---|

| Crop Protection | Aphids, whiteflies, spider mites | Variable (e.g., 100-200 mg/l) |

| Livestock | Mites (e.g., Rhipicephalus sanguineus) | 250-500 mg a.i./l |

Veterinary Medicine

This compound's efficacy extends to veterinary medicine, where it is employed to control parasitic infestations in animals.

- Case Study : A study evaluated the effectiveness of this compound in treating Rhipicephalus sanguineus infestations in dogs. Results indicated significant reductions in parasite load following treatment with a 0.1% aqueous solution of this compound . Additionally, this compound demonstrated positive effects on blood indices and biochemistry in treated animals.

Toxicological Studies

Research on the toxicological effects of this compound reveals its potential for causing oxidative stress and neurotoxicity.

- Nephrotoxicity Research : A study involving piglets showed that exposure to this compound led to oxidative stress and renal tissue damage. The administration of vitamin E was found to mitigate these adverse effects by reducing reactive oxygen species (ROS) accumulation and improving renal function parameters .

Key Findings from Toxicological Studies

| Study Focus | Observed Effects | Mitigation Strategies |

|---|---|---|

| Nephrotoxicity | Oxidative stress, tissue damage | Vitamin E supplementation |

| Neurotoxicity | Bioaccumulation of toxins | Antioxidant therapies |

Environmental Impact

This compound's environmental fate has been extensively studied to understand its degradation pathways and potential impacts on ecosystems.

- Soil Degradation : Research indicates that this compound has varying half-lives in different soil types, ranging from 1 day to several weeks depending on soil composition and conditions. For instance, half-lives were approximately 1 day in sandy loam soils but extended up to 11 days in clay loam soils .

| Soil Type | Application Rate | Half-Life (Days) |

|---|---|---|

| Sandy Loam | 3 mg/kg | ~1 |

| Clay Loam | 3 mg/kg | ~11 |

Mecanismo De Acción

El foxim ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso. Esta inhibición conduce a una acumulación de acetilcolina, causando impulsos nerviosos continuos y, en última instancia, provocando la parálisis y la muerte de las plagas objetivo . Los objetivos moleculares del foxim incluyen la acetilcolinesterasa y otras enzimas involucradas en la transmisión de señales nerviosas .

Comparación Con Compuestos Similares

El foxim es similar a otros insecticidas organofosforados como el clorpirifos y la piridaben. El foxim es único por su alta eficiencia y baja toxicidad, lo que lo convierte en una opción preferida para aplicaciones agrícolas y veterinarias . Otros compuestos similares incluyen tebufenozide y malatión, que también pertenecen a la clase de insecticidas organofosforados .

Referencias

Actividad Biológica

Phoxim is an organophosphorus insecticide widely used in agriculture and veterinary medicine. Its biological activity has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and environmental impact. This article consolidates findings from diverse research sources to present a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in synaptic clefts. This inhibition disrupts normal neurotransmission, causing overstimulation of the nervous system in target organisms. The compound is metabolized in the body through hydrolysis and oxidative desulfuration, resulting in various metabolites that may also contribute to its biological effects .

Case Studies and Findings

-

In Vivo Studies :

- A study on Bombyx mori (silkworm) larvae demonstrated that exposure to this compound significantly decreased survival rates and increased oxidative stress markers such as malondialdehyde (MDA) levels . The study also revealed alterations in neurotransmitter levels and enzyme activities critical for nerve function .

- Chronic exposure in rats showed significant changes in cholinesterase activity, with a decrease observed shortly after administration. This indicates potential neurotoxic effects associated with prolonged exposure .

-

Acaricidal Activity :

- This compound has been evaluated for its effectiveness against various mite populations. In a comparative study, it demonstrated greater efficacy than fipronil against Dermanyssus gallinae , with lethality rates reaching up to 100% at higher concentrations (4000-6000 ppm) . The variability in lethality across different mite populations suggests that environmental factors may influence its effectiveness.

- Mutagenicity and Carcinogenicity :

Enzyme Activity Alterations

This compound exposure has been linked to significant alterations in various enzyme activities crucial for metabolic processes:

| Enzyme | Effect of this compound Exposure |

|---|---|

| Acetylcholinesterase (AChE) | Inhibition leading to increased acetylcholine levels |

| Na+/K+-ATPase | Decreased activity |

| Ca2+-ATPase | Decreased activity |

| Total Nitric Oxide Synthase (TNOS) | Increased activity |

These changes reflect the compound's impact on neurotransmission and cellular metabolism, potentially leading to neurotoxic outcomes .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Its metabolites can accumulate in soil and water systems, affecting non-target species, including beneficial insects and aquatic organisms. Risk assessments indicate that while this compound is effective against pests, its use must be carefully managed to mitigate adverse environmental impacts .

Propiedades

IUPAC Name |

N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATROHALUCMTWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034324 | |

| Record name | Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14816-18-3 | |

| Record name | Phoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phoxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5V775VPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phoxim?

A1: this compound exerts its insecticidal effects by inhibiting acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.

Q2: What are the downstream consequences of this compound-induced AChE inhibition?

A2: Inhibition of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft []. This excess ACh causes continuous stimulation of nerve cells, leading to a range of neurological effects, ultimately culminating in paralysis and death in target insects.

Q3: Does this compound affect other enzymes besides AChE?

A3: Yes, research suggests that this compound exposure can also impact other enzymes, including those involved in oxidative stress responses [, , ]. For example, it has been shown to affect the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) [, ].

Q4: What evidence exists for this compound inducing oxidative stress?

A4: Studies have shown that this compound exposure leads to increased levels of malondialdehyde (MDA) in various tissues, including the fat body and midgut of silkworms [, ]. MDA is a well-established marker of lipid peroxidation and oxidative stress.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H15N2O3PS and a molecular weight of 298.3 g/mol.

Q6: Has research explored the use of this compound in controlled-release formulations?

A6: Yes, studies have investigated the incorporation of this compound into organobentonite-based formulations to achieve controlled release []. These formulations aim to reduce the release rate of this compound, potentially minimizing environmental impact and enhancing its efficacy.

Q7: Does the structure of this compound offer insights into its activity?

A7: While specific SAR studies are not detailed in the abstracts, the presence of a thiophosphoryl group is a common feature in organophosphorus insecticides and plays a key role in the interaction with AChE []. Modifications to this and other structural elements can impact this compound's potency and selectivity.

Q8: How does light exposure affect this compound stability?

A8: Research indicates that this compound is photosensitive and degrades under UV irradiation [, ]. This highlights the importance of storage conditions and potential challenges for its application in environments with high UV exposure.

Q9: What are the implications of this compound's environmental persistence?

A9: this compound's persistence in soil and water raises concerns about its potential impact on non-target organisms [, ]. This highlights the need for responsible use, proper waste management, and exploration of alternative pest control methods.

Q10: How is this compound metabolized in target organisms?

A10: Studies have identified several metabolites of this compound, including Phoxom, Phoxom dimer, and various oxidized derivatives [, ]. These metabolites can contribute to the overall toxicity and persistence of this compound in the environment.

Q11: Is there evidence of this compound bioaccumulation?

A11: Yes, research on fish exposed to this compound suggests that it can accumulate in tissues over time, raising concerns about its potential impact on food chains and ecosystems [].

Q12: What model organisms are used to study this compound's effects?

A12: A range of model organisms, including zebrafish, rats, rabbits, silkworms, and mites, are used to assess the toxicity and efficacy of this compound [, , , , , ].

Q13: What types of in vitro studies are conducted with this compound?

A13: Researchers utilize various in vitro models, such as primary-cultured hepatocytes and skin fibroblasts, to investigate the cellular and molecular mechanisms of this compound toxicity [, ]. These studies provide valuable insights into the compound's effects at the cellular level.

Q14: Has resistance to this compound been observed in pest populations?

A14: Yes, resistance to this compound has been documented in several insect species, including the cotton bollworm (Helicoverpa armigera) and the citrus red mite (Panonychus citri) [, , ]. This resistance poses a significant challenge for pest control and underscores the need for resistance management strategies.

Q15: What are the mechanisms underlying this compound resistance?

A15: Research suggests that resistance to this compound can involve various mechanisms, including enhanced detoxification by enzymes like esterases and oxidases [, , ]. Target site insensitivity, where mutations in AChE reduce its binding affinity for this compound, is another potential mechanism of resistance [, ].

Q16: Does this compound resistance confer cross-resistance to other insecticides?

A16: Yes, cross-resistance to other organophosphorus insecticides and even insecticides from different chemical classes, such as pyrethroids, has been reported [, , , ]. This highlights the complex nature of insecticide resistance and the need for integrated pest management approaches.

Q17: What are the toxicological effects of this compound in non-target organisms?

A17: Studies have shown that this compound can induce a range of toxic effects in non-target organisms, including oxidative stress, DNA damage, and apoptosis [, , ]. The severity of these effects varies depending on the dose, duration of exposure, and species.

Q18: How does this compound degrade in the environment?

A18: this compound degradation in the environment is influenced by factors such as pH, temperature, and UV irradiation [, ]. Biodegradation by microorganisms also contributes to its breakdown in soil and water [, ]. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential risks of this compound.

Q19: What analytical methods are used to measure this compound residues?

A19: Various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection and quantification of this compound residues in environmental and biological samples [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.